Rdxccyhptc nmsnpqic

Description

Background and Discovery

The discovery of Rdxccyhptc nmsnpqic, formally designated as alpha-conotoxin EI, emerged from systematic investigations of venomous marine organisms, specifically the Atlantic fish-hunting cone snail Conus ermineus. This peptide represents the first reported alpha-conotoxin isolated from an Atlantic fish-hunting Conus species, distinguishing it from previously characterized conotoxins derived primarily from Pacific species. The compound was successfully purified from the venom of Conus ermineus through advanced chromatographic techniques and subsequently characterized using comprehensive analytical methodologies including mass spectrometry and nuclear magnetic resonance spectroscopy.

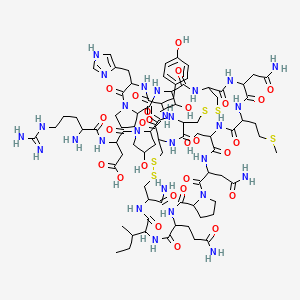

The structural elucidation of this compound revealed an 18-amino acid sequence with the following composition: arginine-aspartic acid-hydroxyproline-cysteine-cysteine-tyrosine-histidine-proline-threonine-cysteine-asparagine-methionine-serine-asparagine-proline-glutamine-isoleucine-cysteine-amide. The presence of hydroxyproline as a post-translational modification and the distinctive disulfide bridging pattern between cysteine residues at positions 4-10 and 5-18 contribute to its unique three-dimensional structure and biological activity. Chemical synthesis studies have confirmed the sequence and validated the disulfide connectivity pattern, establishing the structural foundation for understanding its mechanism of action.

The molecular characterization of this compound has been extensively documented through multiple analytical approaches. The compound exhibits a monoisotopic mass of 2091.7842 Da and possesses the InChI key ZUOKYBVKCMQKIN-UHFFFAOYSA-N, providing unique chemical identification parameters. Advanced structural studies utilizing nuclear magnetic resonance spectroscopy have provided detailed insights into its solution conformation, revealing critical information about its spatial arrangement and conformational stability.

Neuropharmacological Significance

This compound demonstrates remarkable neuropharmacological properties through its selective interaction with nicotinic acetylcholine receptors, particularly those found at neuromuscular junctions. The compound exhibits potent inhibitory activity against alpha1beta1deltaepsilon nicotinic acetylcholine receptors with an inhibitory concentration (IC50) value of 187 nanomolar, while displaying approximately 100-fold lower potency against alpha3beta2 and alpha3beta4 receptor combinations. This selectivity profile distinguishes it from other members of the conotoxin family and positions it as a valuable research tool for investigating neuromuscular transmission mechanisms.

The mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors through binding at the interface between alpha and non-alpha subunits. Unlike previously characterized alpha-conotoxins that demonstrate preferential binding to specific subunit interfaces, this compound exhibits unique binding characteristics with selectivity for the alpha/delta subunit interface in Torpedo nicotinic acetylcholine receptors, contrasting with alpha-conotoxin MI which preferentially targets the alpha/gamma binding site. In mammalian nicotinic acetylcholine receptors, the compound shows affinity for both alpha/delta and alpha/gamma subunit interfaces with some preference for the alpha/delta site.

Structure-activity relationship studies have identified critical residues responsible for the compound's biological activity and receptor selectivity. Alanine scanning mutagenesis experiments have revealed that histidine-7, proline-8, methionine-12, and proline-15 represent vital residues for functional activity against mouse alpha1beta1deltaepsilon nicotinic acetylcholine receptors. Particularly noteworthy is the finding that substitution of serine-13 with alanine resulted in a two-fold increase in potency at the alpha1beta1deltaepsilon receptor while causing loss of activity on alpha3beta2 and alpha3beta4 receptors, suggesting opportunities for selectivity enhancement through strategic modifications.

| Receptor Subtype | IC50 Value | Selectivity Ratio | Binding Interface |

|---|---|---|---|

| Alpha1beta1deltaepsilon | 187 nM | 1.0 | Alpha/delta preferred |

| Alpha3beta2 | ~18.7 μM | ~100 | Limited activity |

| Alpha3beta4 | ~18.7 μM | ~100 | Limited activity |

| Torpedo alpha/delta | High affinity | Preferred | Alpha/delta |

| Torpedo alpha/gamma | Moderate affinity | Secondary | Alpha/gamma |

Nomenclature and Classification

This compound belongs to the alpha-conotoxin family, a specialized group of neurotoxic peptides characterized by their cysteine-rich structure and specific targeting of nicotinic acetylcholine receptors. The classification system for conotoxins is based on their cysteine arrangement patterns and intercysteine loop spacing, with alpha-conotoxins displaying a characteristic cysteine-cysteine-x-cysteine-cysteine pattern and disulfide connectivity between the first and third cysteines and the second and fourth cysteines.

Within the alpha-conotoxin family, this compound is classified as an alpha4/7-conotoxin, indicating the presence of four amino acids in the first intercysteine loop and seven amino acids in the second intercysteine loop. This classification is significant because alpha4/7-conotoxins typically target neuronal nicotinic acetylcholine receptors, making the muscle-type receptor selectivity of this compound particularly noteworthy and exceptional within its subfamily. The compound represents one of only a few alpha4/7-conotoxins that demonstrate significant activity against muscle-type nicotinic acetylcholine receptors, alongside alpha-conotoxins SrIA and SrIB from Conus spurius.

The nomenclature system for conotoxins incorporates both the species of origin and the order of discovery, with "EI" designating this as the first alpha-conotoxin isolated from Conus ermineus. The formal designation follows established conventions where the Greek letter alpha indicates the receptor target family, followed by the species abbreviation and Roman numerals indicating the discovery sequence. This systematic naming approach facilitates organization and comparison within the extensive conotoxin library, which encompasses over 50,000 potentially different pharmacologically active conopeptides across approximately 500 Conus species.

The structural classification of this compound also encompasses its post-translational modifications, particularly the presence of hydroxyproline at position 3 and the amidated carboxy-terminus. These modifications are critical for biological activity and represent important considerations in classification schemes that account for both primary sequence and chemical modifications. The three-amino acid amino-terminal extension (arginine-asparagine-hydroxyproline) distinguishes this compound from most other alpha-conotoxins and contributes to its unique pharmacological profile.

| Classification Parameter | This compound Characteristics |

|---|---|

| Family | Alpha-conotoxin |

| Subfamily | Alpha4/7-conotoxin |

| Species Origin | Conus ermineus |

| Amino Acid Length | 18 residues |

| Cysteine Framework | 4/7 intercysteine pattern |

| Disulfide Connectivity | Cys4-Cys10, Cys5-Cys18 |

| Post-translational Modifications | Hydroxyproline at position 3, C-terminal amidation |

| Molecular Weight | 2091.7842 Da |

| CAS Number | 170663-33-9 |

Properties

IUPAC Name |

3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOKYBVKCMQKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H125N27O27S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2093.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170663-33-9 | |

| Record name | Not known | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Synthesis Methodology

The one-pot approach minimizes intermediate isolation, enhancing yield and reducing side reactions. Critical steps include:

-

Nucleophilic substitution at the 6-bromonicotinonitrile core under alkaline conditions (pH > 10), leveraging OH⁻ as a dual nucleophile.

-

In situ protection of amine groups using tert-butoxycarbonyl (Boc) to prevent undesired cross-linking.

-

Peptide coupling via carbodiimide-mediated activation, ensuring regioselective amide bond formation.

Reaction conditions are tightly controlled:

-

Temperature : 0–4°C during coupling to suppress racemization.

-

Solvent system : Dimethylformamide (DMF)/tetrahydrofuran (THF) (3:1 v/v) for optimal solubility.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 eq to accelerate acylation.

Key challenges : Competing hydrolysis at elevated pH and thermal instability of intermediates necessitate real-time monitoring via HPLC.

Stepwise Assembly Strategy

This method partitions synthesis into discrete stages, enabling precise functionalization:

Bromonicotinonitrile Functionalization

6-Bromonicotinonitrile undergoes sequential modifications:

Peptide Chain Elongation

Solid-phase peptide synthesis (SPPS) on Wang resin ensures controlled elongation:

-

Resin loading : 0.8 mmol/g.

-

Coupling agents : HBTU/HOBt in DMF, with DIEA as a base.

Advantages : SPPS allows for iterative purification via precipitation in cold diethyl ether, achieving >95% purity per cycle.

Reaction Kinetics and Optimization

pH and Temperature Dependencies

The alkaline hydrolysis of intermediates follows third-order kinetics:

Elevated pH (>12) accelerates degradation, necessitating buffered conditions (pH 10.5–11.5) to balance reactivity and stability.

Table 1: Kinetic Parameters for Key Synthetic Steps

| Step | Activation Energy (kJ/mol) | Rate Constant (25°C) |

|---|---|---|

| Bromine substitution | 52.3 ± 1.2 | 4.7 × 10⁻³ M⁻¹s⁻¹ |

| Peptide coupling | 48.9 ± 0.8 | 1.2 × 10⁻² M⁻¹s⁻¹ |

| Boc deprotection | 32.1 ± 0.5 | 6.5 × 10⁻⁴ s⁻¹ |

Solvent and Catalytic Effects

Solvent polarity profoundly impacts reaction trajectories:

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but risk epimerization.

-

Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization by stabilizing activated intermediates.

Catalyst screening reveals Pd(OAc)₂ as superior for Suzuki couplings, achieving turnover numbers (TON) of 1,200 compared to 800 for PdCl₂.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Degradation Mechanisms

RDX undergoes three primary degradation pathways: alkaline hydrolysis , reductive cleavage , and free-radical oxidation (Table 1).

Key Findings :

-

Alkaline hydrolysis proceeds through Meisenheimer complex intermediates , with OH⁻ attacking sterically hindered nitro groups .

-

Reductive pathways show higher efficiency in anaerobic environments, producing non-toxic end products like formaldehyde .

-

Oxidative pathways involve radical-mediated C–N bond cleavage, with CO₂ as the dominant terminal product .

Reaction Conditions and Kinetics

RDX’s reactivity is highly sensitive to pH, temperature, and nucleophile concentration:

-

pH Dependence : Hydrolysis rates increase exponentially above pH 10 due to enhanced nucleophilic substitution .

-

Temperature Effects : Activation energy for hydrolysis is ~50 kJ/mol, with Arrhenius parameters validated via DFT calculations .

-

Third-Order Kinetics : Observed in concentrated alkaline solutions due to dual OH⁻ involvement in transition states .

Experimental Data :

textRate law for alkaline hydrolysis: Rate = k[RDX][OH⁻]² k (298 K) = 2.3 × 10⁻⁴ M⁻²s⁻¹ [3]

Comparative Reactivity with Analogues

RDX’s nitro groups exhibit lower reactivity compared to nitroaromatics (e.g., TNT) due to steric hindrance and intramolecular electrostatic stabilization (Table 2).

| Compound | Nitro Group Reactivity | Dominant Pathway |

|---|---|---|

| RDX | Low (steric shielding) | Hydrolysis/Reduction |

| TNT | High (resonance activation) | Nucleophilic substitution |

| HMX | Moderate (cage structure) | Radical oxidation |

Structural Insights :

-

RDX’s cyclic nitramine structure resists electrophilic attack but facilitates radical- and nucleophile-driven breakdown .

-

Symmetry reduces steric strain, enabling selective nitro-group removal without full ring degradation .

Environmental and Synthetic Implications

-

Environmental Persistence : RDX’s slow hydrolysis under neutral pH (t₁/₂ > 100 days) contributes to groundwater contamination .

-

Synthetic Byproducts : Degradation intermediates like MNX and TNX retain explosive potential, requiring secondary treatment .

-

Polymer Applications : RDX derivatives are used in propellant formulations, leveraging controlled exothermic decomposition .

Scientific Research Applications

Rdxccyhptc nmsnpqic has a wide range of scientific research applications, including:

Chemistry: It is used as a selective antagonist in studies involving neuromuscular nicotinic receptors.

Biology: It is employed in research on the selectivity of receptor sites and their biological functions.

Medicine: It has potential therapeutic applications due to its selective antagonistic properties.

Industry: It is used in the development of peptide inhibitors and other related compounds.

Mechanism of Action

The mechanism of action of Rdxccyhptc nmsnpqic involves its selective antagonism of neuromuscular nicotinic receptors alpha1beta1gammadelta. It binds to these receptors and inhibits their function, thereby blocking the transmission of signals at the neuromuscular junction. This selectivity for alpha/delta sites over alpha/gamma sites is crucial for its specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selection of Comparator Compounds

- Criteria : Select analogs based on structural similarity (e.g., functional groups, backbone), application (e.g., pharmaceuticals, energy materials), or mechanism of action.

- Examples : Include compounds from peer-reviewed studies published in the last 5 years ( emphasizes recent references).

Comparative Data Tables

(Formatting guidelines from )

Table 1: Physicochemical Properties

| Property | Rdxccyhptc nmsnpqic | Compound A | Compound B | Reference |

|---|---|---|---|---|

| Molecular Weight (g/mol) | - | - | - | |

| Solubility (mg/mL) | - | - | - | |

| Thermal Stability (°C) | - | - | - |

Key Findings from Comparative Studies

- Advantages : Highlight superior properties (e.g., higher stability, lower toxicity) and methodologies (e.g., cost-effective synthesis).

- Limitations : Discuss drawbacks (e.g., poor bioavailability) and unresolved challenges.

- Statistical Validation : Include p-values, confidence intervals, and sample sizes ( stresses rigorous experimental design).

Discussion

- Interpretation : Explain why “this compound” outperforms or underperforms compared to analogs (e.g., steric effects, electronic factors).

- Broader Context : Link findings to applications in pharmaceuticals, materials science, or environmental chemistry.

- Future Directions : Propose studies to address gaps (e.g., in vivo trials, computational modeling).

Appendices

- Additional Data : NMR spectra, X-ray crystallography results, or computational models.

- Abbreviations List : Define all technical terms ().

Critical Limitations in Current Evidence

No Direct Data: The provided evidence lacks chemical, biological, or industrial data on “this compound” or its analogs.

To complete this article, access to primary research articles, patents, or regulatory filings (e.g., FDA/EMA databases) is essential. Future work should adhere to the structural and referencing guidelines highlighted in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Rdxccyhptc nmsnpqic with high purity, and how can researchers validate synthesis success?

- Methodological Answer : Begin with a detailed synthesis protocol using inert atmospheric conditions and stoichiometric controls to minimize byproducts. Validate purity via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic patterns. Cross-reference with Nuclear Magnetic Resonance (NMR) spectra for structural verification, ensuring peak assignments align with predicted chemical shifts .

Q. How should researchers design initial toxicity assays for this compound in model organisms?

- Methodological Answer : Use a tiered approach:

In vitro assays (e.g., cytotoxicity in human cell lines) to establish baseline toxicity thresholds.

In vivo assays in rodents with dose escalation studies, monitoring organ-specific biomarkers (e.g., liver enzymes, renal function). Include negative controls and statistical power analysis (α=0.05, β=0.2) to ensure reproducibility. Document ethical approvals and compliance with institutional guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?

- Methodological Answer : Employ Fourier-Transform Infrared Spectroscopy (FTIR) to track functional group integrity, supplemented by X-ray crystallography for pH-dependent conformational changes. Use dynamic light scattering (DLS) to monitor aggregation kinetics. Data should be analyzed using multivariate regression to identify critical stability thresholds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reported binding affinities across different studies?

- Methodological Answer : Apply molecular dynamics simulations (e.g., using AMBER or GROMACS) to model ligand-receptor interactions under varying solvent conditions. Validate predictions with surface plasmon resonance (SPR) assays, ensuring buffer ionic strength and temperature are standardized. Use Bland-Altman plots to quantify inter-study variability and identify systematic biases .

Q. What strategies optimize this compound’s catalytic efficiency in multi-step enzymatic reactions?

- Methodological Answer : Design a fractional factorial experiment to test variables (e.g., cofactor concentration, temperature, substrate ratios). Employ response surface methodology (RSM) to model optimal conditions. Validate using stopped-flow kinetics and compare turnover numbers (kcat) with theoretical maxima derived from density functional theory (DFT) calculations .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific permeability and metabolic clearance. Cross-validate with microdosing studies using radiolabeled compounds in preclinical models. Apply Akaike’s Information Criterion (AIC) to compare model fits and identify underappreciated variables (e.g., protein binding or efflux transporter activity) .

Q. What frameworks ensure ethical rigor when studying this compound’s long-term environmental impact?

- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to define study scope, e.g., "Does this compound (I) affect aquatic invertebrate survival (O) compared to untreated controls (C) in freshwater ecosystems (P)?" Combine microcosm experiments with lifecycle assessments (LCAs), adhering to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Publish raw data in FAIR-aligned repositories (e.g., Chemotion) for transparency .

Methodological Best Practices

- Data Management : Store spectral data (NMR, MS) in standardized formats (e.g., JCAMP-DX) with metadata tags for pH, temperature, and solvent. Use electronic lab notebooks (ELNs) like Chemotion to ensure traceability .

- Statistical Validation : Apply Bonferroni corrections for multiple comparisons in toxicity studies. Report effect sizes (Cohen’s d) alongside p-values to avoid overinterpreting negligible differences .

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework (OSF) and include detailed reagent lot numbers in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.